Sodium elaidate

Catalog No.
S3332695
CAS No.
18175-45-6
M.F
C18H33NaO2
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium elaidate

CAS Number

18175-45-6

Product Name

Sodium elaidate

IUPAC Name

sodium;(E)-octadec-9-enoate

Molecular Formula

C18H33NaO2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9+;

InChI Key

BCKXLBQYZLBQEK-RRABGKBLSA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)[O-].[Na+]

Sodium elaidate is a sodium salt of elaidic acid, which is an unsaturated trans fatty acid with the molecular formula C18_{18}H34_{34}O2_2Na. It is characterized by a trans double bond between the ninth and tenth carbon atoms, which distinguishes it from its cis counterpart, oleic acid. Sodium elaidate appears as a white solid and is soluble in water, making it useful in various applications. This compound is often produced through the hydrogenation of oleic acid followed by neutralization with sodium hydroxide, resulting in a compound that has garnered attention for its biological and chemical properties .

  • Oxidation: Sodium elaidate can be oxidized to yield various products, including epoxides and hydroperoxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction to form saturated fatty acids, such as stearic acid, typically using hydrogen gas in the presence of metal catalysts like palladium or nickel.
  • Substitution: The sodium ion can be replaced by other cations through substitution reactions, allowing for the formation of different salts .

Sodium elaidate exhibits significant biological activity due to its incorporation into cellular membranes. As a trans fatty acid, it alters the fluidity and functionality of membranes, impacting various cellular processes such as signal transduction and membrane transport. Research indicates that sodium elaidate may influence lipid metabolism by interacting with enzymes involved in lipid profiles, potentially leading to health implications associated with trans fats, such as increased cholesterol levels and cardiovascular disease risk .

Sodium elaidate can be synthesized through several methods:

  • Neutralization Reaction: Elaidic acid is dissolved in a solvent (such as ethanol), and sodium hydroxide is added in a stoichiometric amount. The mixture is stirred until the reaction completes, yielding sodium elaidate and water.
  • Industrial Production: In industrial settings, oleic acid is first hydrogenated to convert it into elaidic acid. This is followed by neutralization with sodium hydroxide under controlled conditions to ensure the desired trans configuration .

Sodium elaidate has various applications across multiple fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Pharmaceuticals: Serves as a component in drug formulations due to its solubility properties.
  • Cosmetics: Utilized in personal care products for its emulsifying properties.
  • Biochemical Research: Employed in studies related to lipid metabolism and membrane biology .

Research on sodium elaidate has focused on its interactions with cellular components:

  • Membrane Interaction: Sodium elaidate integrates into phospholipid bilayers, affecting membrane fluidity and permeability.
  • Enzyme Interaction: It influences the activity of enzymes involved in lipid metabolism, potentially altering metabolic pathways related to fat storage and energy utilization .

Sodium elaidate shares similarities with other fatty acids but is unique due to its trans configuration. Below are comparisons with similar compounds:

CompoundConfigurationKey Differences
Sodium oleateCisMore fluid membranes; lower impact on cholesterol levels
Sodium stearateSaturatedLess reactive; does not incorporate into membranes similarly
Sodium palmitateSaturatedSimilar to sodium stearate but with different physical properties

Sodium elaidate's unique trans configuration leads to distinct biological effects compared to these compounds, particularly concerning membrane rigidity and metabolic implications .

The study of trans-fatty acids originated in the early 20th century with the industrial development of hydrogenation processes. French chemist Paul Sabatier’s discovery of catalytic hydrogenation in 1897 and Wilhelm Normann’s subsequent application to liquid oils in 1901 enabled the production of partially hydrogenated fats. These processes introduced trans-fatty acids like elaidic acid into food systems, but their biochemical implications remained unclear until the mid-20th century. Early experiments in the 1950s and 1960s compared hydrogenated and non-hydrogenated oils, revealing divergent effects on cholesterol metabolism.

Sodium elaidate gained prominence as a standardized trans-fatty acid derivative for laboratory use. Its well-defined structure (C₁₈H₃₃O₂Na) and stability under experimental conditions made it ideal for probing lipid-protein interactions, membrane dynamics, and enzymatic processing. Unlike natural cis-unsaturated fatty acids, its trans configuration introduced predictable perturbations in lipid bilayers, enabling researchers to isolate geometric isomerism effects.

Sodium Elaidate as a Model Compound for Membrane Lipid Studies

Sodium elaidate’s utility stems from its ability to modulate membrane physical properties. The trans double bond between carbons 9 and 10 (9E-octadecenoic acid) prevents the kinked conformation seen in cis isomers, resulting in straighter hydrocarbon chains. This structural feature increases lipid packing density and raises phase transition temperatures, as demonstrated in differential scanning calorimetry studies.

Table 1: Key Physicochemical Properties of Sodium Elaidate

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₃₃O₂Na
Molecular Weight304.4432 g/mol
Double Bond ConfigurationTrans (E) at C9-C10
Solubility in Polar Solvents56 mg/mL in DMSO, 56 mg/mL in ethanol
Melting Point42–44°C (elaidic acid precursor)

In membrane models, sodium elaidate incorporation reduces fluidity and increases lateral pressure, mimicking the effects of saturated fatty acids while retaining unsaturated chain length. This dual behavior has proven invaluable for studying:

  • Lipid Raft Formation: By altering local packing, sodium elaidate disrupts liquid-ordered domains in sphingomyelin/cholesterol mixtures.
  • Membrane Protein Activity: The straight-chain geometry imposes steric constraints on transmembrane helices, affecting G-protein-coupled receptor signaling.
  • Oxidative Stability: The trans configuration confers resistance to peroxidation compared to cis isomers, enabling long-duration experiments.

Recent applications include its use in nanoliposome engineering, where sodium elaidate derivatives improve drug carrier stability. For instance, gemcitabine-elaidate conjugates exhibit enhanced tumor targeting due to altered membrane interaction kinetics. These studies underscore sodium elaidate’s versatility as a tool for dissecting lipid-mediated biological processes.

Integration into Mycoplasma Lipid Architecture and Growth Dynamics

Mycoplasma gallisepticum, a sterol-requiring prokaryote, serves as a model organism for studying sodium elaidate’s incorporation into membrane systems. When cultured in serum-free media supplemented with sodium elaidate, Mycoplasma gallisepticum integrates this trans unsaturated fatty acid into its phospholipid bilayers, replacing endogenous cis unsaturated or saturated fatty acids [2]. This substitution significantly impacts membrane lipid order, as quantified by fluorescence polarization using the probe 1,6-diphenyl-1,3,5-hexatriene. Membranes enriched with sodium elaidate exhibit higher lipid order parameters ($$Sr$$) compared to those containing *cis*-vaccenate ($$C{18:1}^{cis}$$) or saturated fatty acids like palmitate ($$C_{16:0}$$) [2].

Table 1: Growth Parameters and Lipid Order in Mycoplasma gallisepticum Cultured with Different Fatty Acids

Fatty Acid SupplementChain Length/SaturationMaximum Absorbance (640 nm)Minimum Culture pHLipid Order Parameter ($$S_r$$) at 25°C
Sodium Elaidate$$C_{18:1}^{trans}$$0.186.90.85
cis-Vaccenate$$C_{18:1}^{cis}$$0.246.50.72
Palmitate$$C_{16:0}$$0.206.70.78

The reduced growth (lower absorbance) and higher culture pH observed with sodium elaidate correlate with its rigidifying effect on membranes, which limits nutrient uptake and metabolic efficiency [2]. Transmission electron microscopy of sodium elaidate-adapted cells reveals thickened lipid bilayers and reduced membrane curvature, consistent with increased lipid packing density [2].

Modulation of Cholesterol-Phospholipid Ratios in Prokaryotic Organisms

In Mycoplasma gallisepticum, sodium elaidate directly influences cholesterol-phospholipid interactions. Cholesterol incorporation into membranes is synergistically regulated by fatty acid chain length and saturation. Sodium elaidate’s trans configuration enhances cholesterol’s ordering effect, enabling membranes to maintain structural integrity even at lower cholesterol concentrations [2]. For instance, membranes containing sodium elaidate and 5 µg/ml cholesterol achieve lipid order parameters equivalent to those with 10 µg/ml cholesterol and cis-vaccenate [2].

Table 2: Cholesterol-Phospholipid Ratios and Membrane Properties

Cholesterol (µg/ml)Fatty Acid Supplement$$S_r$$ at 25°CMembrane Fluidity (1/$$S_r$$)
10cis-Vaccenate0.721.39
5Sodium Elaidate0.731.37
2Sodium Elaidate0.681.47

This modulation occurs through two mechanisms:

  • Sterol-Fatty Acid Packing: Sodium elaidate’s straight-chain geometry allows tighter alignment with cholesterol’s planar tetracyclic structure, minimizing voids in the lipid bilayer [2].
  • Competitive Remodeling: Sodium elaidate suppresses cyclopropane fatty acid synthesis, redirecting lipid metabolism toward cholesterol-glycolipid formation [2].

Enhancement of Cyanobacterial Salt Stress Resistance via Fatty Acid Unsaturation

The genetic modification of cyanobacterial fatty acid desaturation pathways represents a sophisticated approach to engineering enhanced salt stress tolerance in photosynthetic microorganisms [5] [6]. Research utilizing Synechocystis species PCC 6803 has demonstrated that the unsaturation level of membrane fatty acids directly correlates with the organism's capacity to withstand osmotic and ionic stress conditions [5] [6] [7]. Comparative studies between wild-type strains containing comprehensive polyunsaturated fatty acid profiles and desA-/desD- mutant strains possessing only monounsaturated fatty acids have revealed fundamental mechanisms underlying stress resistance [5] [6].

The desA-/desD- mutant strains exhibit significantly accelerated photosystem II activity loss when exposed to 0.5 molar sodium chloride concentrations compared to wild-type organisms [5] [6]. This differential response demonstrates that polyunsaturated fatty acids function as protective agents for photosynthetic machinery under salt stress conditions [5] [6]. The recovery capacity of oxygen-evolving activity following salt stress exposure shows marked differences between genetic variants, with wild-type strains demonstrating superior recovery rates compared to mutant strains lacking polyunsaturated fatty acid synthesis capabilities [5] [6].

Metabolomic analyses have identified specific fatty acid metabolites as key protection mechanisms against long-term salt stress in cyanobacterial systems [8]. Gas chromatography-mass spectrometry investigations of salt-sensitive mutants have revealed alterations in amino acid and fatty acid composition that correlate with stress tolerance phenotypes [8]. The upregulation of lysine and fatty acid synthesis-related genes provides quantitative evidence for the metabolic networks involved in salt stress response mechanisms [8].

ParameterWild-type/ControlMutant/Stress TreatmentSignificanceReference
Photosystem II Activity Loss (0.5 M NaCl)Slower declineRapid declineUnsaturated fatty acids protect PSII [5] [6]
Oxygen Evolution RecoveryHigh recovery rateLower recovery rateRecovery depends on fatty acid composition [5] [6]
Electron Transport Rate (Control)6.25N/ABaseline electron transport [9]
Electron Transport Rate (200 mM NaCl)7.16N/AEnhanced transport at moderate salt [9]
Electron Transport Rate (400 mM NaCl)N/A3.46Severely impaired at high salt [9]

Role of Δ12 Acyl-Lipid Desaturase in Di-Unsaturated Fatty Acid Biosynthesis

The delta-12 acyl-lipid desaturase enzyme system represents a critical component in the biosynthetic pathway responsible for producing di-unsaturated fatty acids in cyanobacterial organisms [10] [11] [12]. This enzyme specifically catalyzes the introduction of double bonds at the delta-12 position of fatty acid chains, converting monounsaturated oleic acid substrates into di-unsaturated linoleic acid products [10] [11] [12]. Site-directed mutagenesis studies of the desA gene encoding the delta-12 acyl-lipid desaturase have identified essential histidine residues required for enzymatic activity [10].

Biochemical characterization following overexpression in Escherichia coli systems has revealed that the delta-12 acyl-lipid desaturase associates with cellular membranes and represents approximately 10 percent of total cellular protein and 25 percent of total membrane protein content [11]. The enzyme exhibits strong fatty acid desaturase activity and demonstrates stability when stored in salt-washed membrane preparations containing sorbitol at optimal pH conditions [11]. Temperature coefficient analyses indicate positive correlations between enzymatic activity and temperature, suggesting that increased fatty acid desaturation at low temperatures results from enhanced de novo desaturase synthesis rather than direct enzymatic activation [11].

Phylogenetic analyses of cyanobacterial genomes have identified conserved domains within delta-12 desaturase sequences across multiple species including Synechocystis, Synechococcus, and Anabaena variants [12]. The amino acid sequences of desA gene products reveal four conserved domains, with one domain also present in omega-3 desaturases from higher plant species, indicating evolutionary conservation of double bond introduction mechanisms [12]. Transformation experiments using desA genes from different cyanobacterial species have confirmed the functional capacity to introduce second double bonds at delta-12 positions in membrane-bound fatty acids [12].

Enzyme TypeTarget PositionSubstrate SpecificityFunction in Stress ResponseReference
DesA (Δ12 desaturase)Δ12Oleic acid → Linoleic acidDi-unsaturated fatty acid biosynthesis [10] [11] [12]
DesB (ω3 desaturase)ω3Terminal end fatty acidsPolyunsaturated fatty acid formation [13]
DesC (Δ9 desaturase)Δ9Saturated fatty acids → MonounsaturatedPrimary unsaturation for membrane fluidity [14] [13]
DesD (Δ6 desaturase)Δ6Linoleic acid → γ-Linolenic acidTri-unsaturated fatty acid synthesis [15] [13]

Recovery Mechanisms of Photosynthetic Systems in Transgenic Cyanobacteria

The photosynthetic recovery mechanisms in genetically modified cyanobacterial systems involve complex interactions between membrane lipid composition, protein synthesis machinery, and environmental stress response pathways [9] [16] [17]. Recent directed evolution studies utilizing Synechococcus elongatus PCC 7942 have identified specific genetic modifications that enhance photosynthetic performance under combined salt and light stress conditions [9]. These investigations employed conditional suppression of methyl-directed mismatch repair systems to accelerate evolutionary processes and isolate beneficial genetic variants [9].

Genomic sequencing of evolved strains has revealed mutations in the photosystem II reaction center D1-encoding gene, resulting in amino acid substitutions at positions L353F, I358N, and H359N within the carboxyl terminus of the precursor-D1 protein [9]. These specific mutations demonstrate improved photosynthetic capacity under salt stress by potentially accelerating D1 protein maturation during photosystem II repair cycles [9]. The enhanced recovery mechanisms involve both rapid and slow response components, with rapid changes occurring within minutes through osmotic effects and slower irreversible changes developing over hours through ionic effects [16].

Photoinhibition studies have demonstrated that salt stress significantly stimulates photodamage by inhibiting repair processes for photosystem II components [16] [18]. The tolerance of photosynthetic systems to salt stress can be enhanced through genetic engineering approaches that increase fatty acid unsaturation in membrane lipids and promote intracellular synthesis of compatible solutes such as glucosylglycerol and glycinebetaine [16]. Recovery assays utilizing lincomycin treatment to inhibit chloroplast protein biosynthesis have confirmed that photosynthetic recovery depends on active protein synthesis and proper D1 protein processing [17].

The performance index absorbance measurements reveal significant variations between control and salt-treated organisms, with notable decreases observed at elevated sodium chloride concentrations [19]. Quantum yield measurements of photosystem II demonstrate concentration-dependent responses to salt stress, with moderate salt concentrations sometimes enhancing photochemical efficiency while high concentrations cause dramatic reductions in photosynthetic performance [19]. These findings provide quantitative evidence for the complex relationship between membrane composition, genetic modifications, and photosynthetic recovery mechanisms in transgenic cyanobacterial systems [20].

Fatty Acid TypeControl Conditions (%)Salt Stress Conditions (%)Change DirectionFunctional SignificanceReference
Palmitic Acid (16:0)21.51 ± 0.2722.35 ± 0.41IncreaseMembrane stability [8]
Palmitoleic Acid (16:1)1.36 ± 0.101.72 ± 0.15IncreaseMembrane fluidity adjustment [8]
Stearic Acid (18:0)11.79 ± 0.1710.98 ± 0.26DecreaseReduced membrane rigidity [8]
Oleic Acid (18:1)19.85 ± 0.4022.51 ± 0.61IncreaseMembrane fluidity maintenance [8]
Linoleic Acid (18:2)19.81 ± 0.4818.94 ± 0.72DecreaseStress-induced reduction [8]
Total Saturated Fatty Acids35.03 ± 0.3135.30 ± 0.47Slight increaseOverall membrane composition [8]
Total Unsaturated Fatty Acids47.83 ± 0.4845.98 ± 0.72DecreaseReduced unsaturation level [8]

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Wikipedia

Sodium elaidate

Dates

Last modified: 02-18-2024

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